molecular formula C17H21NO5S B6005654 1-phenyl-N-(3,4,5-trimethoxybenzyl)methanesulfonamide

1-phenyl-N-(3,4,5-trimethoxybenzyl)methanesulfonamide

Cat. No. B6005654
M. Wt: 351.4 g/mol
InChI Key: QVWCXSDSAIPUMR-UHFFFAOYSA-N
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Description

“1-phenyl-N-(3,4,5-trimethoxybenzyl)methanesulfonamide” is a chemical compound with the molecular formula C16H19NO5S . It has a molecular weight of 337.39 . The compound is related to other compounds such as “1-(3,4,5-Trimethoxybenzyl)piperazine” and “3,4,5-Trimethoxybenzyl cyanide” which have similar trimethoxybenzyl groups .

Mechanism of Action

Target of Action

The primary targets of 1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide, which contains the trimethoxyphenyl (TMP) group, are numerous and diverse . This compound has been found to inhibit tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .

Mode of Action

The TMP group in the compound plays a critical role in fitting into the binding sites of its targets, such as the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .

Biochemical Pathways

The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting tubulin, it can disrupt microtubule dynamics, which is crucial for cell division and thus can have anti-cancer effects . By inhibiting Hsp90, it can disrupt protein folding and degrade client proteins, affecting cell growth and survival .

Pharmacokinetics

Compounds containing the tmp group have been incorporated in a wide range of therapeutically interesting drugs , suggesting that they may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s action results in a variety of molecular and cellular effects due to its interaction with multiple targets. For example, its anti-cancer effects are achieved by effectively inhibiting tubulin and other targets, leading to cell cycle arrest and apoptosis . It also exhibits anti-fungal, anti-bacterial, and antiviral activities .

properties

IUPAC Name

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-21-15-9-14(10-16(22-2)17(15)23-3)11-18-24(19,20)12-13-7-5-4-6-8-13/h4-10,18H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWCXSDSAIPUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-[(3,4,5-trimethoxyphenyl)methyl]methanesulfonamide

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